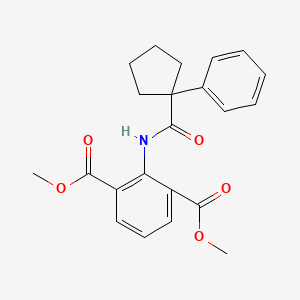

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

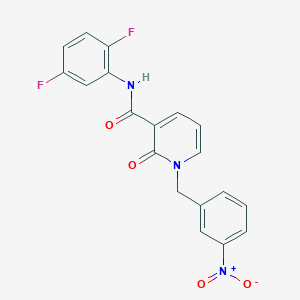

“Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate” is a complex organic compound. It likely contains a benzoate group, a common component in various pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But, carbonylation reactions and reactions involving metal carbonyl clusters are common in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Without specific information on the compound, it’s challenging to provide accurate properties .Scientific Research Applications

Highly Selective Formation of Unsaturated Esters

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate is involved in the catalysis of highly selective formations of unsaturated esters or cascade reactions to α,ω-diesters. The methoxycarbonylation of phenylethyne catalyzed by Pd complexes gives unusual linear products with high activity and regioselectivity. This process is crucial for synthesizing specific esters and diesters through a methoxycarbonylation–isomerisation–methoxycarbonylation sequence, highlighting its importance in industrial chemistry for producing compounds with specific configurations and properties (Núñez Magro et al., 2010).

Synthesis of Heterocyclic Systems

Another application involves the synthesis of heterocyclic systems, where methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate derivatives are used as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds. This application is significant for developing pharmaceuticals and advanced materials with heterocyclic structures, which are often key components of active pharmaceutical ingredients (Selič et al., 1997).

Methoxycarbonylation of Aryl Chlorides

In the methoxycarbonylation of aryl chlorides, methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate plays a role in producing various methyl benzoates in good to excellent yields. This process is crucial for the pharmaceutical and agrochemical industries, as it provides a route to synthesize benzoate esters, which are common motifs in bioactive compounds (Ai et al., 2020).

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

The compound is also involved in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, showcasing its utility in organic synthesis, particularly in the formation of 2-benzylated products. This method is valued for its efficiency, mild reaction conditions, and use of inexpensive catalysts, contributing to the synthesis of pharmaceutically relevant compounds (Kischel et al., 2007).

properties

IUPAC Name |

dimethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-27-19(24)16-11-8-12-17(20(25)28-2)18(16)23-21(26)22(13-6-7-14-22)15-9-4-3-5-10-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFNGHLIAGDGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2741791.png)

![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2741792.png)

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)